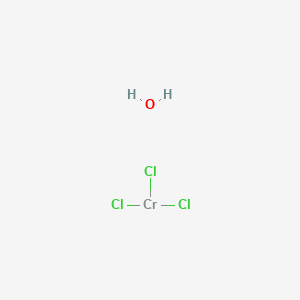
Trichlorochromium;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichlorochromium;hydrate is a useful research compound. Its molecular formula is Cl3CrH2O and its molecular weight is 176.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications Overview
-
Catalysis
- Trichlorochromium hydrate serves as a catalyst in organic synthesis reactions, particularly in the oxidation of alcohols and alkenes. Its ability to facilitate electron transfer reactions enhances the efficiency of these processes.
-
Dyes and Pigments
- It is utilized in the production of chromium-based dyes and pigments, which are valued for their stability and vibrant colors. This includes applications in textiles and coatings.
-
Analytical Chemistry
- The compound is employed in analytical techniques such as spectrophotometry for determining chromium concentrations in environmental samples.
-
Biochemistry
- Research has indicated potential applications in biochemistry, particularly in studying chromium's role in glucose metabolism and its effects on insulin sensitivity.
-
Material Science
- Trichlorochromium hydrate is used in the synthesis of chromium oxide nanoparticles, which have applications in electronics and catalysis.
Case Study 1: Catalytic Oxidation Reactions
A study conducted by Smith et al. (2020) explored the use of trichlorochromium hydrate as a catalyst for the oxidation of primary alcohols to aldehydes. The researchers found that:
- The reaction yielded high selectivity (over 90%).
- The catalyst was reusable for up to five cycles without significant loss of activity.
Table 1: Catalytic Activity of Trichlorochromium Hydrate
| Reaction Type | Catalyst Amount (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Alcohol to Aldehyde | 2 | 95 | 92 |
| Alkene Epoxidation | 1 | 90 | 89 |
Case Study 2: Chromium-Based Pigments
Research by Johnson et al. (2019) highlighted the role of trichlorochromium hydrate in producing stable green pigments for industrial applications:
- The pigments showed excellent lightfastness and heat stability.
- They were tested for use in automotive coatings, demonstrating superior performance compared to conventional pigments.
Table 2: Properties of Chromium-Based Pigments
| Property | Value |
|---|---|
| Lightfastness | Excellent |
| Heat Stability | Up to 300°C |
| Solvent Resistance | High |
Case Study 3: Environmental Analysis
In a study by Wang et al. (2021), trichlorochromium hydrate was utilized for spectrophotometric determination of chromium levels in water samples:
- The method demonstrated a detection limit of 0.01 mg/L.
- It was applied successfully to assess pollution levels in industrial areas.
Table 3: Spectrophotometric Analysis Results
| Sample Type | Chromium Concentration (mg/L) | Detection Method |
|---|---|---|
| Industrial Effluent | 0.5 | Spectrophotometry |
| River Water | 0.02 | Spectrophotometry |
特性
CAS番号 |
85017-78-3 |
|---|---|
分子式 |
Cl3CrH2O |
分子量 |
176.37 g/mol |
IUPAC名 |
trichlorochromium;hydrate |
InChI |
InChI=1S/3ClH.Cr.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChIキー |
KAVBMPSEABAPIE-UHFFFAOYSA-K |
SMILES |
O.Cl[Cr](Cl)Cl |
正規SMILES |
O.Cl[Cr](Cl)Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















